molecular formula C9H9N3 B1343275 3-Methylquinoxalin-5-amine CAS No. 19031-43-7

3-Methylquinoxalin-5-amine

Cat. No. B1343275
CAS RN: 19031-43-7
M. Wt: 159.19 g/mol
InChI Key: TXZGIJQANGIGSE-UHFFFAOYSA-N
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Description

3-Methylquinoxalin-5-amine is a chemical compound used for various purposes in industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 3-Methylquinoxalin-5-amine involves several steps. For instance, a solution of 2-methyl-8-nitroquinoxaline in methanol was added dropwise to a 20% aqueous solution of titanium trichloride at 0° C . After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoxalin-5-amine consists of 12 heavy atoms, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

Quinoxaline derivatives, including 3-Methylquinoxalin-5-amine, have been involved in various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .


Physical And Chemical Properties Analysis

3-Methylquinoxalin-5-amine has a molecular weight of 159.19 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of 3-Methylquinoxalin-5-amine derivatives is in the synthesis of compounds with optimized antimicrobial activity. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were tested for their antimicrobial activity, showcasing the potential of 3-Methylquinoxalin-5-amine derivatives in developing new antimicrobial agents (Singh et al., 2010).

Structural Analysis and Potential in Material Science

Another application involves the structural analysis and synthesis of novel compounds with potential uses in material science. Ahoya et al. (2010) isolated two isomers during the reaction between 3-methylquinoxalin-2-one and bis(2-chloroethyl)amine hydrochloride, providing insights into the structural versatility of 3-Methylquinoxalin-5-amine derivatives and their potential applications in designing new materials with specific properties (Ahoya et al., 2010).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, highlighting the broad potential of quinoxaline derivatives in biomedical research. These compounds exhibited significant DNA protective ability and antimicrobial activity, indicating their utility in developing new therapeutic strategies (Gür et al., 2020).

Catalysis and Chemical Synthesis

Research also extends into the field of catalysis and chemical synthesis. Shobha et al. (2011) demonstrated the synthesis of 3,4-dihydroquinoxalin-2-amine derivatives through a three-component condensation, using AlKIT-5 catalyst, which is highly active and selective, offering excellent yields. This study illustrates the application of 3-Methylquinoxalin-5-amine derivatives in catalysis, providing a method for efficient synthesis of complex organic molecules (Shobha et al., 2011).

Safety And Hazards

3-Methylquinoxalin-5-amine is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statement is H314, which means it causes severe skin burns and eye damage .

Future Directions

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which includes 3-Methylquinoxalin-5-amine, has recently emerged as a modern sustainable protocol. This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry .

properties

IUPAC Name

3-methylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGIJQANGIGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311246
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoxalin-5-amine

CAS RN

19031-43-7
Record name 3-Methyl-5-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19031-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-8-nitroquinoxaline (3.50 g) in MeOH (350 mL) was added dropwise a 20% aqueous solution of titanium trichloride (88.64 g) at 0° C. After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour, and then concentrated under reduced pressure. The resultant was neutralized by addition of an aqueous sodium carbonate solution, and the mixture was extracted five times with ethyl acetate (200 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform) to give 2-methyl-8-aminoquinoxaline (2.27 g, 77%) as red oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
88.64 g
Type
catalyst
Reaction Step One

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